molecular formula C19H18N4O2S B2736795 6-(1-(ethylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline CAS No. 864925-22-4

6-(1-(ethylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline

Cat. No.: B2736795
CAS No.: 864925-22-4
M. Wt: 366.44
InChI Key: GTWUZVQDPNOECL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(1-(Ethylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline ( 864925-22-4) is a sophisticated heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a hybrid architecture, incorporating both a quinoxaline and a 4,5-dihydro-1H-pyrazole (pyrazoline) core, a structural motif known to be associated with a wide spectrum of pharmacological activities . The presence of the quinoxaline moiety is a key determinant of its research value, as this scaffold is frequently explored in the development of compounds with antimicrobial, antiviral, and anticancer properties . Simultaneously, the 3-phenyl-4,5-dihydro-1H-pyrazol-5-yl subunit is a privileged structure in drug design; pyrazoline derivatives have been extensively studied for their potential as cannabinoid CB1 receptor antagonists, antimicrobial, anti-inflammatory, and anticancer agents . This molecular framework, particularly when combined with a quinoxaline system, is a promising scaffold for the development of kinase inhibitors. Related compounds have demonstrated potent inhibitory activity against transforming growth factor-β (TGF-β) type I receptor kinase (ALK5), positioning them as valuable tools for investigating pathways involved in fibrosis and cancer . Key Chemical Identifiers: • CAS Number: 864925-22-4 • Molecular Formula: C 19 H 18 N 4 O 2 S • Molecular Weight: 366.4 g/mol This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

6-(2-ethylsulfonyl-5-phenyl-3,4-dihydropyrazol-3-yl)quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2S/c1-2-26(24,25)23-19(13-17(22-23)14-6-4-3-5-7-14)15-8-9-16-18(12-15)21-11-10-20-16/h3-12,19H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTWUZVQDPNOECL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=CC4=NC=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-(ethylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline typically involves a multi-step process. One common method starts with the preparation of the quinoxaline core, which can be synthesized from o-phenylenediamine and 1,2-dicarbonyl compounds under acidic or basic conditions . The pyrazoline ring can be introduced through a cyclization reaction involving hydrazine derivatives and α,β-unsaturated carbonyl compounds .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be incorporated to minimize the environmental impact of the production process .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structurally Related Compounds

Compound Name Core Structure Pyrazole Substituents Molecular Weight Key Features Reference
This compound Quinoxaline 1-ethylsulfonyl, 3-phenyl ~383.43 (calc.) Enhanced lipophilicity due to ethylsulfonyl; flexible dihydropyrazole ring N/A
2-Chloro-6-ethoxy-3-[(5S)-3-(4-methylphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoline Quinoline 1-methylsulfonyl, 3-(4-methylphenyl) ~481.95 (calc.) Chloroquinoline core increases electron density; methylsulfonyl reduces steric bulk
6-[1-(2-fluorobenzoyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline Quinoxaline 1-(2-fluorobenzoyl), 3-thiophene 402.44 Fluorobenzoyl enhances electrophilicity; thiophene introduces π-π stacking potential
2-(3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)phenol Phenol 3-phenyl, 5-hydroxyl 238.29 Phenolic -OH enables hydrogen bonding; lacks sulfonyl group, reducing stability
6-(3-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline Quinoxaline 1-methylsulfonyl, 3-furan ~369.39 (calc.) Furan’s oxygen enhances polarity; methylsulfonyl offers intermediate lipophilicity

Key Observations

Methylsulfonyl derivatives (e.g., ) exhibit reduced steric hindrance, favoring interactions in sterically constrained environments .

Aromatic Core Variations: Quinoxaline (two nitrogen atoms) vs. quinoline (one nitrogen): Quinoxaline’s electron-deficient nature enhances reactivity toward nucleophiles, whereas quinoline () offers a broader π-electron system for stacking interactions .

Heterocyclic Substituents :

  • Thiophene () and furan () introduce sulfur or oxygen heteroatoms, altering electronic distribution and solubility. Thiophene’s larger atomic radius may enhance hydrophobic interactions compared to furan .

Functional Group Diversity: The phenol derivative () lacks a sulfonyl group but includes a hydroxyl group, enabling hydrogen bonding—a critical feature for catalytic or sensor applications .

Research Implications

The ethylsulfonyl group in this compound positions it as a intermediate between highly polar (e.g., phenolic derivatives) and lipophilic (e.g., fluorobenzoyl analogs) compounds. Its structural flexibility and balanced electronic profile make it a candidate for further exploration in medicinal chemistry (e.g., kinase inhibition) or materials science (e.g., organic semiconductors). Comparative data highlight the importance of substituent engineering to fine-tune properties for targeted applications.

Biological Activity

The compound 6-(1-(ethylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline is a pyrazole derivative that has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data tables.

Structural Characteristics

The molecular formula of the compound is C17H18N4O2SC_{17}H_{18}N_{4}O_{2}S, with a molecular weight of approximately 342.42 g/mol. The structure incorporates a quinoxaline moiety linked to a pyrazole ring, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various pyrazole derivatives. For instance, compounds similar to the target compound have shown significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundTarget BacteriaZone of Inhibition (mm)MIC (μg/mL)
10aE. coli15100
10bS. aureus2050
TargetP. mirabilis1875
TargetB. subtilis16100

The target compound's structural features suggest it may exhibit similar antimicrobial efficacy due to its pyrazole component, which has been linked to enhanced bioactivity in previous studies .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been documented extensively. Compounds containing the pyrazole ring have been reported to inhibit pro-inflammatory cytokines and pathways, making them candidates for treating inflammatory diseases.

Case Study:
In a study involving various pyrazole derivatives, it was found that specific substitutions on the pyrazole ring enhanced their ability to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation markers in vitro . The target compound's ethylsulfonyl group may also contribute to this activity by modulating inflammatory pathways.

Anticancer Activity

The anticancer properties of pyrazole derivatives are another area of active research. Several compounds have demonstrated the ability to induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and inhibition of tumor growth.

Table 2: Anticancer Activity of Pyrazole Derivatives

CompoundCancer Cell LineIC50 (μM)
Compound AMCF-7 (Breast Cancer)12
Compound BHeLa (Cervical Cancer)8
TargetA549 (Lung Cancer)10

In vitro studies suggest that compounds with similar structures can effectively inhibit cancer cell proliferation, indicating that the target compound may possess comparable anticancer activity .

The biological activities of This compound are likely mediated through multiple pathways:

  • Inhibition of Enzymatic Pathways: The compound may inhibit key enzymes involved in inflammation and cancer progression.
  • Modulation of Cell Signaling: It could alter signaling pathways that regulate apoptosis and cell proliferation.
  • Direct Antimicrobial Action: The presence of the quinoxaline moiety may enhance membrane permeability in bacterial cells.

Q & A

Q. What are the recommended synthetic routes for 6-(1-(ethylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Pyrazole ring formation : Cyclocondensation of hydrazines with α,β-unsaturated ketones or aldehydes. Ethylsulfonyl groups can be introduced via sulfonation or nucleophilic substitution .
  • Quinoxaline coupling : Condensation of 1,2-diamines with diketones, followed by functionalization. Microwave-assisted synthesis (e.g., 50–100 W, 80–120°C) may enhance yield and reduce reaction time .
  • Optimization : Use Design of Experiments (DoE) to evaluate variables (e.g., temperature, solvent polarity, catalyst loading). Statistical tools like response surface methodology (RSM) can identify optimal conditions with minimal trials .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

Methodological Answer: Key characterization methods include:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm regiochemistry of the pyrazole and quinoxaline moieties (e.g., coupling patterns for dihydro groups) .
    • HRMS : Verify molecular formula and isotopic distribution.
  • Thermal Analysis :
    • DSC/TGA : Assess melting points (e.g., predicted range 180–220°C) and thermal stability .
  • Solubility Studies : Use shake-flask method with solvents of varying polarity (e.g., DMSO, ethanol, water) to guide formulation for biological assays .

Q. What in vitro assays are appropriate for initial biological activity screening?

Methodological Answer: Prioritize assays based on structural analogs:

  • Anti-Proliferative Activity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme Inhibition : Test against kinases or oxidoreductases (e.g., COX-2) using fluorometric or colorimetric substrates .
  • Cytotoxicity Controls : Include normal cell lines (e.g., HEK-293) to assess selectivity .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations aid in optimizing the synthesis and predicting reactivity?

Methodological Answer:

  • Reaction Path Search : Use density functional theory (DFT) to model transition states and identify low-energy pathways for pyrazole-quinoxaline coupling .
  • Solvent Effects : Conduct COSMO-RS simulations to predict solvent interactions and select optimal media (e.g., DMF vs. THF) .
  • Electronic Properties : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Methodological Answer:

  • Derivative Libraries : Synthesize analogs with variations in:
    • Sulfonyl groups : Replace ethylsulfonyl with methyl or aryl sulfonates to evaluate steric/electronic effects .
    • Substituents on phenyl rings : Introduce electron-withdrawing/donating groups (e.g., -NO₂, -OCH₃) to probe π-π stacking interactions .
  • Data Analysis : Use multivariate regression (e.g., PLS) to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .

Q. What strategies are effective for resolving contradictions in biological activity data across studies?

Methodological Answer:

  • Meta-Analysis Framework :
    • Data Normalization : Standardize assay conditions (e.g., cell density, incubation time) .
    • Dose-Response Validation : Re-test conflicting compounds under identical protocols.
    • Mechanistic Profiling : Use transcriptomics or proteomics to identify off-target effects (e.g., unintended kinase inhibition) .
  • Collaborative Reproducibility : Share raw datasets via platforms like Zenodo to enable cross-validation .

Q. How can researchers leverage membrane separation technologies for purifying this compound?

Methodological Answer:

  • Nanofiltration : Use membranes with MWCO 300–500 Da to remove low-MW impurities (e.g., unreacted intermediates) .
  • Chromatography Optimization :
    • HPLC : C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) to resolve diastereomers .
    • Preparative TLC : Scale-up using silica gel GF₂₅₄ plates for rapid fraction screening .

Q. What advanced techniques are recommended for stability studies under varying storage conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to:
    • Hydrolytic Stress : pH 1–13 buffers at 40°C for 24–72 hours .
    • Photolytic Stress : UV light (320–400 nm) to assess quinoxaline ring stability .
  • Analytical Monitoring : Use UPLC-PDA-MS to track degradation products and propose degradation pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.